molecular formula C18H25N3O4S B5677756 (4S)-N-ethyl-4-{[(4-hydroxyphenyl)acetyl]amino}-1-[(methylthio)acetyl]-L-prolinamide

(4S)-N-ethyl-4-{[(4-hydroxyphenyl)acetyl]amino}-1-[(methylthio)acetyl]-L-prolinamide

Cat. No. B5677756
M. Wt: 379.5 g/mol
InChI Key: BXSSXDQQPKJTCZ-ZFWWWQNUSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the condensation reactions of amino acids with aldehydes or ketones. For example, L-prolinamides prepared from L-proline and simple aliphatic and aromatic amines have been found active in catalyzing direct aldol reactions, suggesting a method that could potentially be applied to synthesize similar compounds (Proceedings of the National Academy of Sciences of the United States of America, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to (4S)-N-ethyl-4-{[(4-hydroxyphenyl)acetyl]amino}-1-[(methylthio)acetyl]-L-prolinamide has been studied through various methods, including X-ray crystallography. These studies provide insights into the conformational preferences and the stereochemical aspects of such molecules (Biopolymers, 1976).

Chemical Reactions and Properties

Prolinamide derivatives, including those derived from hydroxyphenyl groups, have shown to be effective organocatalysts in asymmetric aldol reactions. This indicates that (4S)-N-ethyl-4-{[(4-hydroxyphenyl)acetyl]amino}-1-[(methylthio)acetyl]-L-prolinamide might also participate in or catalyze similar chemical reactions due to its structural features (Tetrahedron, 2007).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystalline structure, are crucial for understanding its behavior in various environments. While specific data for (4S)-N-ethyl-4-{[(4-hydroxyphenyl)acetyl]amino}-1-[(methylthio)acetyl]-L-prolinamide is not available, related studies on N-acetyl-L-prolinamide provide a basis for predicting these properties (Journal of Molecular Structure, 1996).

Chemical Properties Analysis

The reactivity of (4S)-N-ethyl-4-{[(4-hydroxyphenyl)acetyl]amino}-1-[(methylthio)acetyl]-L-prolinamide with other chemical species would be influenced by its functional groups. For instance, the presence of an amino group and a thioacetyl moiety could facilitate nucleophilic addition reactions or enable the compound to act as a ligand in coordination chemistry (Organic Letters, 2004).

properties

IUPAC Name

(2S,4S)-N-ethyl-4-[[2-(4-hydroxyphenyl)acetyl]amino]-1-(2-methylsulfanylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-3-19-18(25)15-9-13(10-21(15)17(24)11-26-2)20-16(23)8-12-4-6-14(22)7-5-12/h4-7,13,15,22H,3,8-11H2,1-2H3,(H,19,25)(H,20,23)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSSXDQQPKJTCZ-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(CN1C(=O)CSC)NC(=O)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1C[C@@H](CN1C(=O)CSC)NC(=O)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-N-ethyl-4-{[(4-hydroxyphenyl)acetyl]amino}-1-[(methylthio)acetyl]-L-prolinamide

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